molecular formula C11H12ClN3O2 B2619333 methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride CAS No. 2375273-98-4

methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride

Cat. No.: B2619333
CAS No.: 2375273-98-4
M. Wt: 253.69
InChI Key: YHTGTBLLIFULEX-UHFFFAOYSA-N
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Description

Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride is a benzoic acid derivative functionalized with a 1,2,4-triazole ring via a methylene linker at the para position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

methyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-16-11(15)9-4-2-8(3-5-9)6-10-12-7-13-14-10;/h2-5,7H,6H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGTBLLIFULEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=NC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride typically involves the formation of the triazole ring through a cycloaddition reactionThis reaction is highly efficient and produces the triazole ring in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride has been studied for its efficacy against various bacterial and fungal strains. In vitro studies demonstrated its potential as an antifungal agent, particularly against Candida species and dermatophytes .

Anticancer Properties
The triazole moiety is known for its role in anticancer drug development. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This compound has shown promise in targeting specific pathways involved in cancer progression .

Agricultural Applications

Fungicide Development
The compound's antifungal properties have led to its exploration as a potential fungicide in agricultural practices. It can be formulated into crop protection products aimed at controlling fungal diseases in various crops, thus enhancing yield and quality .

Plant Growth Regulation
Research has indicated that triazole derivatives can act as plant growth regulators. This compound may influence plant growth parameters such as root development and flowering time, making it a candidate for use in agricultural biotechnology .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength due to the presence of the triazole group . Research is ongoing to explore its potential as a building block for advanced materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, showcasing its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Agricultural Application

In field trials assessing the efficacy of this compound as a fungicide, crops treated with formulations containing this compound exhibited a significant reduction in disease incidence compared to untreated controls. This highlights its potential role in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key Compounds :

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride (): Structure: Ortho-substituted triazole (2-position) with an amino group on the triazole ring. Molecular Formula: C₁₀H₁₁ClN₄O₂. Key Difference: Positional isomerism (ortho vs.

Tetrazole-Based Analogs ():

  • II-5b : Benzyl-substituted tetrazole.
  • II-5c : Cyclohexyl-substituted tetrazole.
  • II-5d : Cyclohexyl-phenyl-substituted tetrazole.
  • Key Difference : Replacement of 1,2,4-triazole with 1,2,3,4-tetrazole. Tetrazoles exhibit distinct electronic properties and metabolic stability, which could influence HDAC isoform selectivity .

Methyl 4-(azetidin-3-yl)benzoate hydrochloride (): Structure: Azetidine ring replaces triazole. Molecular Formula: C₁₁H₁₄ClNO₂. Key Difference: Azetidine introduces a saturated four-membered ring, increasing ring strain and basicity compared to aromatic triazoles .

Structural Comparison Table :
Compound Heterocycle Substituent(s) Position Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2,4-Triazole None (unsubstituted) Para Not provided Not provided
Methyl 2-(5-amino-triazol-3-yl)benzoate 1,2,4-Triazole Amino group Ortho C₁₀H₁₁ClN₄O₂ 254.674
II-5b (Tetrazole analog) 1,2,3,4-Tetrazole Benzyl Para Not provided Not provided
II-5c (Tetrazole analog) 1,2,3,4-Tetrazole Cyclohexyl Para Not provided Not provided
Methyl 4-(azetidin-3-yl)benzoate Azetidine None Para C₁₁H₁₄ClNO₂ 239.69

Physical Properties

  • Melting Points: II-5b: 155–160°C (yellow solid). II-5c: 188–192°C (white solid).
  • Solubility : Hydrochloride salts generally improve water solubility, critical for in vitro assays.

Commercial Availability

  • Target Compound: No suppliers listed in the evidence.
  • Fluorophenylmethyl-Triazole (): Available from two suppliers, indicating easier accessibility for research .

Biological Activity

Methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride is a compound that has garnered interest in various biological applications due to its structural features and potential pharmacological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyDetails
CAS Number 2375273-98-4
Molecular Formula C11H11N3O2·HCl
Molecular Weight 217.23 g/mol
Solubility Soluble in DMSO and ethanol

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated that similar triazole compounds had potent activity against Mycobacterium tuberculosis and other pathogens, suggesting potential use in treating infectious diseases .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer activities. Compounds containing the triazole moiety have been studied for their ability to inhibit tumor growth. For instance, certain triazole derivatives have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cells . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that triazole derivatives can modulate inflammatory responses. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

Case Studies

  • Antimycobacterial Activity : A study focused on a series of triazole derivatives, including this compound. The compound exhibited significant inhibition against Mycobacterium tuberculosis with an IC50 value comparable to standard treatments .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that this compound induced cytotoxic effects at specific concentrations. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act by inhibiting enzymes like lanosterol demethylase in fungi or specific kinases in cancer cells.
  • Apoptosis Induction : Many triazole derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Q & A

Q. Q1: What are the foundational synthetic routes for methyl 4-[(1H-1,2,4-triazol-3-yl)methyl]benzoate hydrochloride, and how are intermediates validated?

Methodological Answer: A common approach involves coupling triazole derivatives with substituted benzoate esters. For instance, analogous reactions (e.g., triazole-benzaldehyde condensations) use reflux conditions with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key intermediates, such as 4-aminotriazole derivatives, are validated via TLC and recrystallization. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in ethanol. Purity is confirmed via melting point analysis and HPLC (>95% purity threshold) .

Q. Q2: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 7.1–8.4 ppm) and triazole methylene groups (δ 4.7–5.2 ppm).
  • HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • FT-IR : Identify ester carbonyl (C=O, ~1750 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹).
    Discrepancies in spectra (e.g., unexpected splitting) may arise from tautomerism in the triazole ring; variable-temperature NMR or computational modeling (DFT) can resolve these .

Advanced Research Questions

Q. Q3: How can reaction yields be optimized during the synthesis of triazole-benzoate conjugates?

Methodological Answer:

  • Catalyst Screening : Replace glacial acetic acid with Ce(OTf)₃ (cerium triflate) to enhance electrophilic aromatic substitution, increasing yields from ~60% to >80% .
  • Solvent Optimization : Use DMF instead of ethanol for polar intermediates, improving solubility and reducing side-product formation .
  • Temperature Control : Maintain reflux at 80–90°C to avoid triazole decomposition. Monitor via in-situ IR for real-time reaction progress .

Q. Q4: How do structural modifications (e.g., substituent position on the triazole) affect the compound’s physicochemical properties?

Methodological Answer:

  • LogP Analysis : Introduce electron-withdrawing groups (e.g., Cl) at the triazole’s 5-position to increase hydrophobicity (LogP from 1.2 to 2.8), measured via shake-flask method .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows that methyl substituents on the benzoate ring improve stability (decomposition temperature ↑ from 180°C to 220°C) .

Q. Q5: What strategies resolve contradictory bioactivity data in triazole-benzoate derivatives?

Methodological Answer:

  • Dose-Response Curves : Test compounds across a 0.1–100 μM range to identify non-linear effects (e.g., hormesis) .
  • Metabolite Profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free triazole) that may skew activity .
  • Crystallography : Resolve enantiomeric impurities via X-ray diffraction; racemic mixtures can mask true activity .

Methodological Challenges

Q. Q6: How are byproducts minimized during esterification of the benzoate moiety?

Methodological Answer:

  • Azeotropic Distillation : Remove water using toluene to shift equilibrium toward ester formation .
  • Protecting Groups : Temporarily protect the triazole’s NH group with Boc (tert-butoxycarbonyl) to prevent side reactions .

Q. Q7: What analytical workflows validate batch-to-batch consistency in large-scale synthesis?

Methodological Answer:

  • QC Protocols :
    • HPLC-PDA : Compare retention times (±0.1 min) and UV spectra (λmax 254 nm) .
    • Elemental Analysis : Ensure C, H, N values align with theoretical (±0.3% tolerance) .
    • PXRD : Match diffraction patterns to reference batches to confirm polymorphic consistency .

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